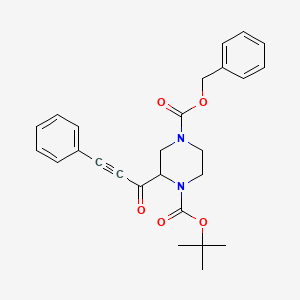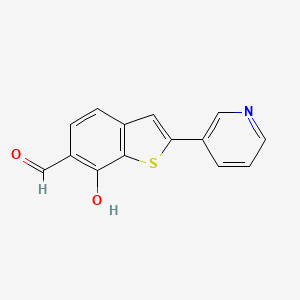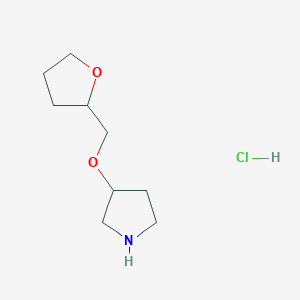![molecular formula C8H11BrClNS B1468320 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride CAS No. 1192347-60-6](/img/structure/B1468320.png)
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride
Descripción general
Descripción
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride, also known as 5-bromo-2-methylthiophenylmethanamine hydrochloride, is a pharmaceutical compound used in laboratory experiments for its unique properties. It has a wide range of applications in scientific research, including its use as a substrate for the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical probe.
Aplicaciones Científicas De Investigación
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research. It is used as a substrate for the synthesis of other compounds, as a reagent in organic synthesis, and as a biochemical probe. It is also used as an inhibitor of enzymes such as cytochrome P450 and as an activator of the enzyme tyrosine kinase. Additionally, it has been used to study the structure and function of proteins, as well as to study the role of reactive oxygen species in cell signaling and apoptosis.
Mecanismo De Acción
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group at the active site of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction. Additionally, it acts as an activator of tyrosine kinase by binding to the ATP-binding site of the enzyme and inducing a conformational change that increases the enzyme’s activity.
Biochemical and Physiological Effects
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of reactive oxygen species. Additionally, it has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of organic solvents and is relatively inexpensive. The main limitation of 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride is that it is toxic and should be handled with caution.
Direcciones Futuras
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride has a wide range of potential applications in the future. It could be used to develop new drugs for the treatment of cancer and other diseases, as well as to develop new diagnostic tools for the early detection of disease. Additionally, it could be used to develop new methods for the synthesis of pharmaceutical compounds, as well as to study the role of reactive oxygen species in cell signaling and apoptosis. Finally, it could be used to develop new methods for the detection of drugs and toxins in the environment.
Propiedades
IUPAC Name |
(5-bromo-2-methylsulfanylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYRBXGPNBFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(3-chlorophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468238.png)
![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)
![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)

![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)


![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)
![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

